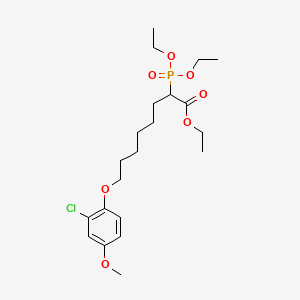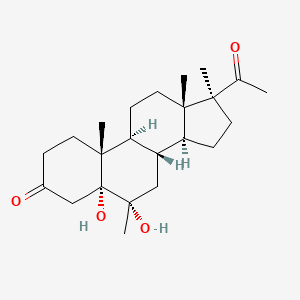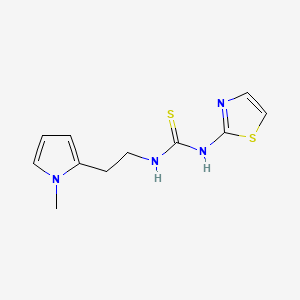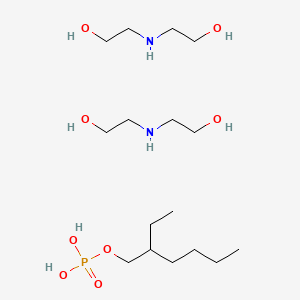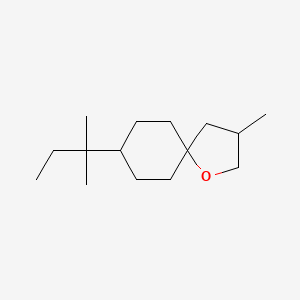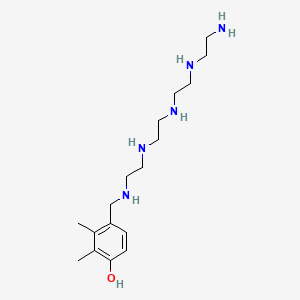![molecular formula C20H8Br10O2 B12683319 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 84473-58-5](/img/structure/B12683319.png)
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene is a brominated aromatic compound known for its flame-retardant properties. This compound is characterized by its high bromine content, which contributes to its effectiveness in preventing the spread of fire. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene involves multiple steps. Initially, 1,2,4,5-tetrabromobenzene is synthesized by brominating p-xylene in the presence of anhydrous aluminum bromide (AlBr3) as a catalyst. The reaction is carried out at low temperatures (0-3°C) using ice salt water for cooling. The resulting product is then further brominated to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization using solvents like methanol .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the brominated aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent can facilitate substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Applications De Recherche Scientifique
1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: While not commonly used directly in medicine, its derivatives are being explored for potential therapeutic applications.
Mécanisme D'action
The flame-retardant properties of 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene are primarily due to its high bromine content. Bromine atoms release free radicals when exposed to heat, which interfere with the combustion process by capturing free radicals that propagate the fire. This mechanism effectively slows down or stops the spread of fire .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrabromobenzene: A simpler brominated compound used as an intermediate in the synthesis of more complex flame retardants.
Hexabromobenzene: Another brominated compound with similar flame-retardant properties but different structural characteristics.
Tetrabromobisphenol A: Widely used in the production of flame-retardant polymers and has a different mechanism of action compared to 1,2,4,5-Tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene.
Uniqueness
This compound is unique due to its specific structure, which provides a high degree of flame retardancy while minimizing the release of toxic byproducts during combustion. This makes it a preferred choice in applications where safety and environmental impact are critical considerations .
Propriétés
Numéro CAS |
84473-58-5 |
|---|---|
Formule moléculaire |
C20H8Br10O2 |
Poids moléculaire |
1079.3 g/mol |
Nom IUPAC |
1,2,4,5-tetrabromo-3,6-bis[(2,4,6-tribromophenoxy)methyl]benzene |
InChI |
InChI=1S/C20H8Br10O2/c21-7-1-11(23)19(12(24)2-7)31-5-9-15(27)17(29)10(18(30)16(9)28)6-32-20-13(25)3-8(22)4-14(20)26/h1-4H,5-6H2 |
Clé InChI |
NVJQEKQKJFEBBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)COC3=C(C=C(C=C3Br)Br)Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



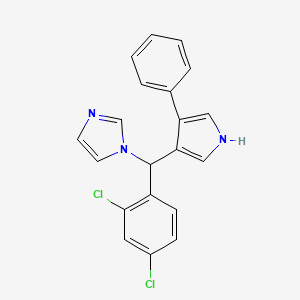
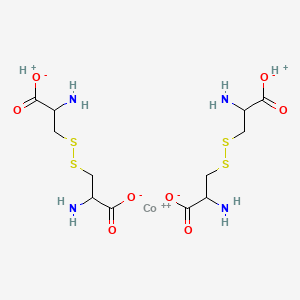
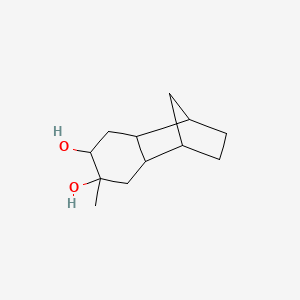
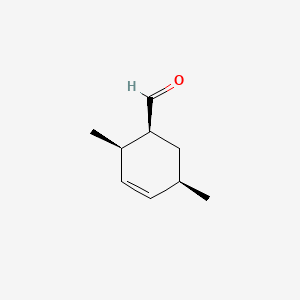
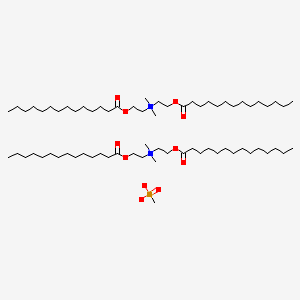
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
